2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
Description
This compound features a pyrazole core substituted with a dimethylamino group at position 3 and a phenyl ring at position 2. The acetamide linker connects this pyrazole moiety to a benzyl group bearing a trifluoromethyl (-CF₃) substituent at the meta position (Fig. 1). Although direct biological data for this compound is absent in the provided evidence, structurally related N-pyrazole acetamides are associated with insecticidal, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(2)20-18(16-8-4-3-5-9-16)13-28(26-20)14-19(29)25-12-15-7-6-10-17(11-15)21(22,23)24/h3-11,13H,12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXCPBTAUGCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide, a compound with the molecular formula C21H21F3N4O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of functional groups such as dimethylamino and trifluoromethylbenzyl moieties. The following table summarizes the main synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazines, 1,3-diketones | Controlled temperature |
| 2 | Substitution | Dimethylamine, trifluoromethylbenzyl bromide | Solvent optimization |
| 3 | Acetamide formation | Acetic anhydride or acetamide | Reflux conditions |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Preliminary studies have shown that this compound demonstrates antimicrobial properties against various pathogens. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity (MIC μg/ml) |
|---|---|
| Gram-positive | |
| Staphylococcus aureus | 5 |
| Methicillin-resistant S. aureus | 10 |
| Gram-negative | |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example:
A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it may inhibit kinases associated with tumor growth and inflammation.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation: Interaction with receptors can lead to altered signal transduction pathways, promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Pyrazole vs.
- Substituent Impact: The -CF₃ group in the benzyl position (target compound) enhances metabolic stability compared to non-fluorinated analogs. In contrast, Fipronil derivatives () use -Cl and -CN groups, which increase electrophilicity and insecticidal activity .
Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for preparing 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Coupling reactions : Use of EDC·HCl and HOBt·H₂O as coupling agents in dichloromethane or dioxane, with triethylamine as a base (common in acetamide syntheses) . (ii) Functional group modifications : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or amidation . (iii) Purification : Recrystallization from methylene chloride or ethanol-DMF mixtures to ensure purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify amide (C=O, N–H) and pyrazole (C=N) functional groups .
- Elemental analysis : Compare calculated vs. experimental C, H, N, and Cl percentages to verify stoichiometry .
- X-ray crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation in acetamides) .
Q. What solvents and reaction conditions optimize yield for this compound?
- Methodological Answer :
- Solvents : Dichloromethane (for coupling) and dioxane (for cyclization) are optimal due to their polarity and compatibility with carbodiimide reagents .
- Temperature : Reactions performed at 273 K minimize side-product formation during amide bond formation .
- Catalysts : Triethylamine is critical for neutralizing HCl byproducts in coupling steps .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (measured via HPLC or shake-flask assays) .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, assessed using liver microsome assays .
Q. What analytical techniques are used to assess purity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Melting point analysis : Sharp melting ranges (e.g., 473–475 K) confirm crystalline purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Compare docking poses of analogous compounds (e.g., 9c in ) to identify key binding residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. What strategies resolve contradictions in experimental vs. computational structural data?
- Methodological Answer :
- X-ray vs. DFT : Compare experimental dihedral angles (e.g., 80.70° in acetamides ) with DFT-optimized geometries. Adjust computational parameters (e.g., basis sets) to minimize discrepancies .
- Hydrogen bonding : Use Hirshfeld surface analysis to validate intermolecular interactions observed in crystallography .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) and test bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., pyrazole ring planarity, amide hydrogen bonding) using 3D-QSAR models .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures and excipient compatibility .
Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways?
- Methodological Answer :
- Synthesis : Introduce ¹⁴C at the acetamide carbonyl via labeled acetic acid derivatives .
- Metabolite profiling : Use radio-HPLC or AMS to identify metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
